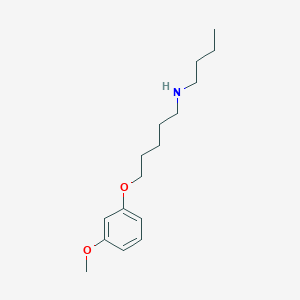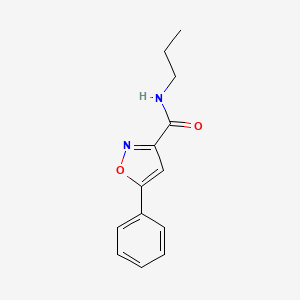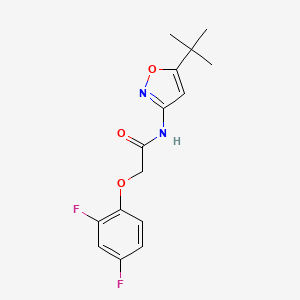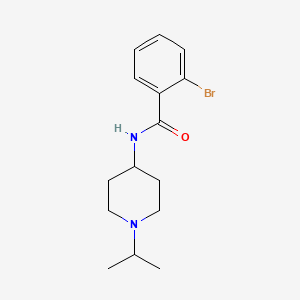
N-butyl-5-(3-methoxyphenoxy)-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-5-(3-methoxyphenoxy)-1-pentanamine, also known as GW501516 or Endurobol, is a synthetic drug that was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to the family of drugs known as selective androgen receptor modulators (SARMs) and has been found to have a number of interesting properties that make it a subject of scientific research.
Wirkmechanismus
N-butyl-5-(3-methoxyphenoxy)-1-pentanamine works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, this compound can increase the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved metabolic function.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and multifaceted. Some of the key effects include increased fatty acid oxidation, improved glucose uptake, reduced inflammation, and increased endurance. These effects are thought to be mediated by the activation of PPARδ and the subsequent changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-5-(3-methoxyphenoxy)-1-pentanamine has a number of advantages as a research tool, including its high potency, selectivity, and specificity for PPARδ. However, there are also some limitations to its use, including its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many potential future directions for research on N-butyl-5-(3-methoxyphenoxy)-1-pentanamine. Some of the most promising areas of investigation include its use in the treatment of metabolic disorders, such as obesity and type 2 diabetes, as well as its potential as a performance-enhancing drug in sports. Other areas of interest include its possible role in cancer treatment and its effects on cardiovascular health. Overall, this compound is a fascinating compound with many potential applications in the field of biomedical research.
Synthesemethoden
The synthesis of N-butyl-5-(3-methoxyphenoxy)-1-pentanamine involves several steps. The first step is the preparation of a starting material, which is then reacted with a series of reagents to produce the final product. The synthesis process is complex and requires a high degree of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-butyl-5-(3-methoxyphenoxy)-1-pentanamine has been the subject of extensive scientific research in recent years, with studies focusing on its potential use in a variety of fields, including sports performance, cancer treatment, and metabolic disorders. One of the most promising applications of this compound is in the treatment of obesity and related metabolic disorders, such as type 2 diabetes and dyslipidemia.
Eigenschaften
IUPAC Name |
N-butyl-5-(3-methoxyphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-3-4-11-17-12-6-5-7-13-19-16-10-8-9-15(14-16)18-2/h8-10,14,17H,3-7,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTZXIWPMLDECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5220484.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220498.png)

![1-(2-fluorobenzyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5220513.png)
![1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene](/img/structure/B5220521.png)
![3-[(4-bromophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5220525.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5220537.png)
![1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5220539.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5220543.png)


